molecular formula C14H12F3N B3138829 4'-(TRIFLUOROMETHYL)-BIPHENYL-3-METHANAMINE CAS No. 472964-40-2

4'-(TRIFLUOROMETHYL)-BIPHENYL-3-METHANAMINE

Cat. No.: B3138829
CAS No.: 472964-40-2
M. Wt: 251.25 g/mol
InChI Key: XITIQWONYFISAZ-UHFFFAOYSA-N
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Description

4’-(TRIFLUOROMETHYL)-BIPHENYL-3-METHANAMINE is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions . This reaction is carried out using copper(II) triflate (Cu(OTf)2) as a catalyst, with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base in acetonitrile at 35°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4’-(TRIFLUOROMETHYL)-BIPHENYL-3-METHANAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones or other oxidized biphenyl derivatives.

    Reduction: Amines or reduced biphenyl derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4’-(TRIFLUOROMETHYL)-BIPHENYL-3-METHANAMINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4’-(TRIFLUOROMETHYL)-BIPHENYL-3-METHANAMINE is unique due to its biphenyl structure, which provides a rigid framework that can enhance binding affinity and specificity for target molecules. This structural feature, combined with the trifluoromethyl group’s properties, makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[3-[4-(trifluoromethyl)phenyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITIQWONYFISAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of 3-bromobenzylamine hydrochloride 22 (1 g, 4.49 mmol) in DME (50 mL) was added with 4-trifluoromethyl phenyl boronic acid (1.2 mol eq, 1.0 g) and NaHCO3 (3 mol eq, 1.13 g) suspended in water (30 mL). The mixture was degassed under vacuum, then Tetrakispalladium was added (catalytic amount) and the reaction was stirred at 100° C. under inert atmosphere for 12 h. The solvent was removed under reduced pressure and water was added to the residue (80 mL). The aqueous phase was extracted with EtOAc (3×40 mL) and the combined organic layer was washed with brine (50 mL) and dried over Na2SO4. The solvent was evaporated under vacuum to afford 23A as a pale brown oil (1.5 g, quantitative yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name

Synthesis routes and methods II

Procedure details

In a screw top flask 3-aminoethylphenylboronic acid hydrochloride (10.0 g, 53.4 mmol), 4-bromobenzotrifluoride (12.0, 53.4 mmol) and potassium phosphate (34.0 g, 160.2 mmol) were combined in dimethoxyethane (50 mL) and water (10 mL). The flask was flushed with N2 and tetrakis(triphenylphosphine)palladium (3.10 g, 2.67 mmol) was added. The flask was sealed and heated to 120° C. for 12 hours. The reaction mixture was cooled to rt and H2O (100 mL) was added and the resulting mixture was extracted with EtOAc (3×25 mL). The organic phases were combined, washed with brine (20 mL), dried with Na2SO4, filtered, concentrated and purified by flash column chromatography (0%-20% of a 10% NH3 in CH2Cl2 in CH2Cl2) providing the desired product as a brown oil (8.7 g, 69%). MS (ESI): mass calcd. for C14H12F3N, 251.25; m/z found 252.1 [M+H]+. 1H NMR (500 MHz, DMSO) δ 7.90 (d, J=8.1, 2H), 7.82 (d, J=8.2, 2H), 7.71 (s, 1H), 7.56 (d, J=7.5, 1H), 7.44 (t, J=7.5, 1H), 7.39 (d, J=7.5, 1H), 3.79 (s, 2H), 1.86 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
53.4 mmol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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